
Niguldipino
Descripción general
Descripción
Niguldipine is a calcium channel blocker and α1-adrenergic receptor antagonist. It is a member of the dihydropyridine class of compounds and is known for its high affinity binding to calcium channels and α1-adrenoceptors . The compound is used primarily for its antihypertensive properties, making it a valuable agent in the treatment of cardiovascular diseases .
Aplicaciones Científicas De Investigación
Niguldipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with receptors.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Explored for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niguldipine is synthesized through a multi-step process involving the condensation of various chemical intermediates. The key steps include:
Formation of the dihydropyridine ring: This involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.
Introduction of the nitrophenyl group: This step typically involves nitration of a phenyl ring followed by its incorporation into the dihydropyridine structure.
Attachment of the piperidine moiety: This is achieved through a nucleophilic substitution reaction where a piperidine derivative is introduced to the dihydropyridine core.
Industrial Production Methods: Industrial production of Niguldipine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: Niguldipine can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the nitro group to an amine is another common reaction.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Mecanismo De Acción
Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, Niguldipine acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .
Similar Compounds:
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.
Nimodipine: Known for its use in treating cerebral vasospasm.
Amlodipine: A widely used antihypertensive agent with a longer duration of action
Uniqueness of Niguldipine: Niguldipine is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .
Propiedades
Número CAS |
102993-22-6 |
|---|---|
Fórmula molecular |
C36H39N3O6 |
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |
Clave InChI |
SVJMLYUFVDMUHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Otros números CAS |
102993-22-6 |
Sinónimos |
3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


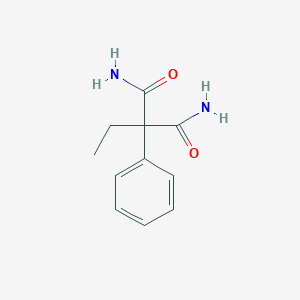
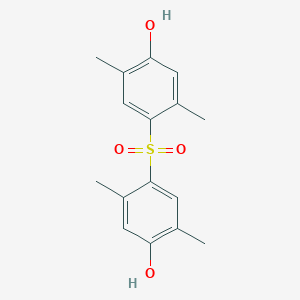
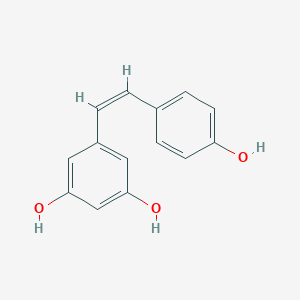



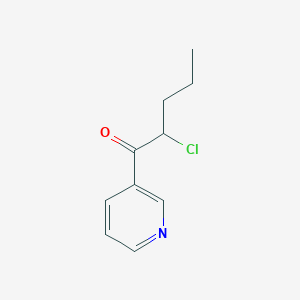
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
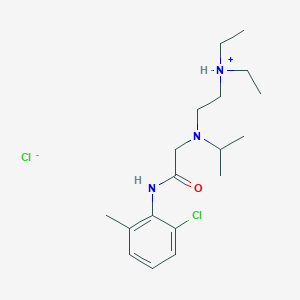

![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)

